ETA Receptor Binding Affinity and Selectivity
In a direct comparative study using native human ETA and ETB receptors, atrasentan demonstrated a Ki of 0.0551 nM for ETA and 4.80 nM for ETB, yielding a selectivity ratio of 87‑fold [1]. Bosentan, a non‑selective ERA, showed a Ki of 4.75 nM for ETA and 40.9 nM for ETB (ratio 8.6). Atrasentan is therefore approximately 86‑fold more potent at the ETA receptor than bosentan and is 10‑fold more selective for ETA over ETB. YM598 (not marketed) showed the highest selectivity (ratio 185) but with a 14‑fold lower ETA affinity (Ki 0.772 nM).
| Evidence Dimension | ETA receptor binding affinity (Ki) and ETA/ETB selectivity ratio |
|---|---|
| Target Compound Data | Ki (ETA) = 0.0551 nM; Ki (ETB) = 4.80 nM; Selectivity ratio = 87 |
| Comparator Or Baseline | Bosentan: Ki (ETA) = 4.75 nM, Ki (ETB) = 40.9 nM, ratio = 8.6. YM598: Ki (ETA) = 0.772 nM, Ki (ETB) = 143 nM, ratio = 185 |
| Quantified Difference | Atrasentan 86‑fold more potent on ETA than bosentan; 10‑fold greater selectivity than bosentan; 14‑fold more potent than YM598 but 2.1‑fold less selective |
| Conditions | Native human ETA receptors expressed in human coronary artery smooth muscle cells (CASMC); native human ETB receptors expressed in SK‑Mel‑28 melanoma cells. Radioligand binding assay. |
Why This Matters
This directly demonstrates that atrasentan provides the highest ETA antagonist potency among clinically advanced ERAs in the same assay, ensuring robust target engagement at low doses while minimizing ETB‑mediated clearance of vasodilatory endothelin‑1.
- [1] Yuyama H, et al. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist. Eur J Pharmacol. 2004;498(1‑3):171‑7. PMID: 15363992 View Source
